HIF-1 Inhibitory Potency: HIF1-IN-3 vs. KC7F2 and PX-478
HIF1-IN-3 demonstrates a submicromolar EC50 of 0.9 μM in the HIF1 ODD-luciferase reporter assay, a standardized cell-based model for quantifying HIF-1 transcriptional activity [1]. In contrast, the widely used HIF-1α translation inhibitor KC7F2 exhibits an IC50 of approximately 20 μM in comparable cell-based luciferase reporter assays . Similarly, PX-478, another reference HIF-1 inhibitor, shows IC50 values typically ranging from 20 to 30 μM in analogous cellular systems [2]. This represents a >20-fold difference in potency, indicating that HIF1-IN-3 requires substantially lower concentrations to achieve equivalent HIF-1 pathway suppression.
| Evidence Dimension | HIF-1 Inhibitory Potency (Cell-Based Reporter Assay) |
|---|---|
| Target Compound Data | EC50 = 0.9 μM |
| Comparator Or Baseline | KC7F2: IC50 ≈ 20 μM; PX-478: IC50 ≈ 20-30 μM |
| Quantified Difference | >20-fold lower concentration required for HIF1-IN-3 |
| Conditions | HIF1 ODD-luciferase reporter assay in HEK293 or LN229 cells under hypoxia |
Why This Matters
The >20-fold potency advantage of HIF1-IN-3 over common tool compounds enables lower working concentrations in cellular assays, reducing the risk of off-target cytotoxicity and solvent artifacts.
- [1] Poloznikov AA, et al. Biochimie. 2017 Feb;133:74-79. View Source
- [2] PX-478 (685898-44-6) IC50 Data, Therapeutic Target Database (TTD). View Source
